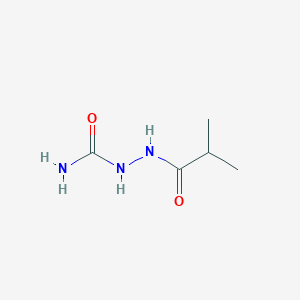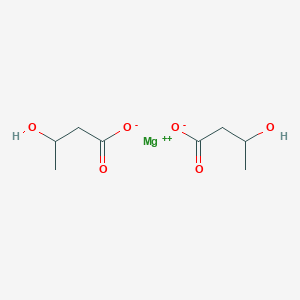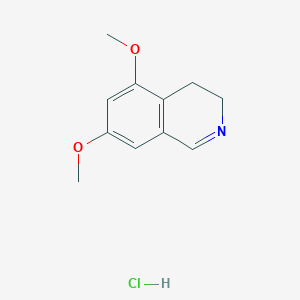
ABT-639 clorhidrato
Descripción general
Descripción
El clorhidrato de ABT-639 es un bloqueador de canales de calcio de tipo T novedoso y selectivo. Es conocido principalmente por su eficacia en modelos preclínicos de dolor nociceptivo y neuropático. Este compuesto ha demostrado ser prometedor en la reducción del dolor al dirigirse a canales de calcio específicos, lo que lo convierte en un posible candidato para las terapias de manejo del dolor .
Aplicaciones Científicas De Investigación
El clorhidrato de ABT-639 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Manejo del dolor: Ha demostrado eficacia en modelos preclínicos de dolor nociceptivo y neuropático, lo que lo convierte en un posible candidato para las terapias de manejo del dolor.
Investigación neurológica: Su capacidad para bloquear selectivamente los canales de calcio de tipo T lo hace valioso para estudiar el papel de estos canales en los trastornos neurológicos.
Farmacocinética: Se han realizado estudios para comprender su farmacocinética, tolerabilidad y seguridad en humanos.
Desarrollo de fármacos: El clorhidrato de ABT-639 sirve como un compuesto principal para el desarrollo de nuevos fármacos que se dirigen a los canales de calcio de tipo T.
Mecanismo De Acción
El clorhidrato de ABT-639 ejerce sus efectos bloqueando selectivamente los canales de calcio de tipo T, específicamente el subtipo Cav3.2. Este bloqueo reduce la afluencia de iones calcio a las neuronas, lo que a su vez disminuye la excitabilidad neuronal y la transmisión del dolor. El mecanismo de acción del compuesto implica la unión al estado inactivo del canal de calcio, evitando así su activación y el flujo posterior de iones calcio .
Safety and Hazards
ABT-639 demonstrated acceptable safety and pharmacokinetic profiles in human . Results from assessment of the routine laboratory variables showed an unexpected statistically significant and clinically relevant decrease in blood uric acid with the increase in ABT-639 dose, which is possibly due to inhibition in URAT1 transporter .
Direcciones Futuras
Future investigations, including evaluation of the urate-lowering effect of ABT-639 in gout patients, evaluation of the combination of ABT-639 with compounds that have different modes of action (such as xanthine oxidase inhibitors), and evaluation of the urate-lowering effect of ABT-639 at doses higher than 160 mg BID, are warranted .
Análisis Bioquímico
Biochemical Properties
ABT-639 Hydrochloride acts by blocking the T-type (Ca v 3.2) Ca2+ channels in a voltage-dependent fashion . It interacts with these channels and attenuates low voltage-activated (LVA) currents in rat DRG neurons .
Cellular Effects
ABT-639 Hydrochloride influences cell function by modulating the release of neurotransmitters, thereby alleviating the sensation of pain . It has been observed to have effects on various types of cells and cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ABT-639 Hydrochloride involves binding interactions with T-type Ca2+ channels, leading to their blockade . This results in the attenuation of LVA currents, which in turn influences the release of neurotransmitters and alters cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, ABT-639 Hydrochloride has been observed to produce dose-dependent antinociception in a rat model of knee joint pain . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of ABT-639 Hydrochloride vary with different dosages in animal models . At higher doses, ABT-639 Hydrochloride does not significantly alter hemodynamic or psychomotor function .
Metabolic Pathways
The specific metabolic pathways that ABT-639 Hydrochloride is involved in are not currently known . It is known to interact with T-type Ca2+ channels, which play a role in various cellular processes .
Transport and Distribution
Information on how ABT-639 Hydrochloride is transported and distributed within cells and tissues is not currently available .
Subcellular Localization
The subcellular localization of ABT-639 Hydrochloride and any effects on its activity or function are not currently known .
Métodos De Preparación
La síntesis del clorhidrato de ABT-639 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones controladas. La ruta sintética normalmente incluye:
Formación de la estructura central: Esto implica la reacción de materiales de partida específicos en condiciones que promueven la formación de la estructura central deseada.
Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales para lograr la estructura final del clorhidrato de ABT-639.
Purificación: El compuesto final se purifica utilizando técnicas como la cristalización o la cromatografía para garantizar una alta pureza
Los métodos de producción industrial para el clorhidrato de ABT-639 están diseñados para optimizar el rendimiento y la pureza al tiempo que minimizan los costos y el impacto ambiental. Estos métodos a menudo implican reacciones a gran escala en reactores especializados, seguidas de procesos de purificación y control de calidad .
Análisis De Reacciones Químicas
El clorhidrato de ABT-639 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
El clorhidrato de ABT-639 es único en su alta selectividad para los canales de calcio de tipo T, particularmente el subtipo Cav3.2. Los compuestos similares incluyen:
Ulixacaltamida: Un antagonista de los canales de calcio de tipo T utilizado en la investigación neurológica.
Si bien el clorhidrato de ABT-639 y estos compuestos similares comparten la capacidad de bloquear los canales de calcio de tipo T, el clorhidrato de ABT-639 se distingue por su orientación específica a los sitios periféricos y su potencial para el manejo del dolor .
Propiedades
IUPAC Name |
5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCYRFDOFTBHY-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235560-31-2 | |
| Record name | ABT-639 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-639 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)
